1-(3-Amino-5-(chloromethyl)phenyl)propan-2-one
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Overview
Description
1-(3-Amino-5-(chloromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H12ClNO This compound features a phenyl ring substituted with an amino group at the 3-position and a chloromethyl group at the 5-position, along with a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-(chloromethyl)phenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, a suitable aromatic compound, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chloromethylation: The aromatic ring is then subjected to chloromethylation using formaldehyde and hydrochloric acid.
Acylation: Finally, the propan-2-one moiety is introduced through an acylation reaction using acetyl chloride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-5-(chloromethyl)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sulfuric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, ammonia.
Major Products Formed
Oxidation: 1-(3-Nitro-5-(chloromethyl)phenyl)propan-2-one.
Reduction: 1-(3-Amino-5-(chloromethyl)phenyl)propan-2-ol.
Substitution: 1-(3-Amino-5-(hydroxymethyl)phenyl)propan-2-one.
Scientific Research Applications
1-(3-Amino-5-(chloromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-(chloromethyl)phenyl)propan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in covalent bonding with nucleophilic sites. These interactions can affect the activity of enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-Amino-5-methylphenyl)propan-2-one: Lacks the chloromethyl group, which may result in different reactivity and biological activity.
1-(3-Amino-5-(bromomethyl)phenyl)propan-2-one: Similar structure but with a bromine atom instead of chlorine, which can affect its chemical properties and reactivity.
Uniqueness
1-(3-Amino-5-(chloromethyl)phenyl)propan-2-one is unique due to the presence of both an amino group and a chloromethyl group on the phenyl ring, which provides a combination of reactivity and potential for diverse chemical transformations.
Properties
Molecular Formula |
C10H12ClNO |
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Molecular Weight |
197.66 g/mol |
IUPAC Name |
1-[3-amino-5-(chloromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H12ClNO/c1-7(13)2-8-3-9(6-11)5-10(12)4-8/h3-5H,2,6,12H2,1H3 |
InChI Key |
AJZVFMCTKGKLGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)N)CCl |
Origin of Product |
United States |
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